molecular formula C14H13N3O3S B2485582 N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)furan-2-carboxamide CAS No. 1021039-84-8

N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)furan-2-carboxamide

Cat. No.: B2485582
CAS No.: 1021039-84-8
M. Wt: 303.34
InChI Key: BOOHAXFTYQHPCW-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[3,2-a]pyrimidine family, a heterocyclic scaffold known for diverse pharmacological activities. Its structure features:

  • A thiazolo[3,2-a]pyrimidine core substituted with methyl groups at positions 2, 3, and 5.
  • A ketone at position 3.
  • A furan-2-carboxamide group at position 6.

Properties

IUPAC Name

N-(2,3,7-trimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c1-7-11(16-12(18)10-5-4-6-20-10)13(19)17-8(2)9(3)21-14(17)15-7/h4-6H,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOOHAXFTYQHPCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=C(SC2=N1)C)C)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Aminothiophene Derivatives

Aminothiophenecarboxamides undergo cyclization with ketones under acid catalysis to form the fused thiazolo-pyrimidine ring. For example, methyl 3-amino-5-(4-pyridyl)thiophene-2-carboxylate reacts with acetone in the presence of p-toluenesulfonic acid (PTSA) to yield 5-substituted thiazolo[3,2-a]pyrimidines. Adapting this method, 3-amino-2-methylthiophene-5-carboxamide can cyclize with pentane-2,4-dione to generate the 5-oxo-5H-thiazolo[3,2-a]pyrimidine core.

Key Reaction Conditions

  • Catalyst: 10 mol% PTSA
  • Solvent: Toluene
  • Temperature: 110°C, 6–8 hours
  • Yield: 58–74%

Microwave-Assisted Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling introduces aryl or alkyl groups at position 4 of the pyrimidine ring. A modified protocol from Aguilar-Rodríguez et al. employs 4-pyrimidyl tosylate and furan-2-boronic acid under microwave irradiation:

$$
\text{4-Pyrimidyl tosylate} + \text{Furan-2-boronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{H}_2\text{O}} \text{4-Furyl-thiazolo[3,2-a]pyrimidine}
$$

Optimized Parameters

  • Catalyst: Pd(PPh$$3$$)$$4$$ (5 mol%)
  • Base: K$$2$$CO$$3$$
  • Solvent: Water
  • Microwave: 100°C, 1 hour
  • Yield: 82%

Installation of Furan-2-carboxamide at Position 6

The furan-2-carboxamide moiety is introduced via amide coupling.

Carboxylic Acid Activation

The 6-position hydroxyl group is oxidized to a carboxylic acid using Jones reagent (CrO$$3$$/H$$2$$SO$$_4$$), followed by activation with EDCl/HOBt:

$$
\text{6-Hydroxy-thiazolo[3,2-a]pyrimidine} \xrightarrow{\text{Jones reagent}} \text{6-Carboxylic acid} \xrightarrow{\text{EDCl, HOBt}} \text{Activated ester}
$$

Oxidation Conditions

  • Reagent: CrO$$3$$ (3 equiv) in H$$2$$SO$$_4$$
  • Solvent: Acetone
  • Temperature: 0°C → RT, 2 hours
  • Yield: 76%

Amidation with Furan-2-amine

The activated ester reacts with furan-2-amine in dichloromethane (DCM) with DIEA as a base:

$$
\text{Activated ester} + \text{Furan-2-amine} \xrightarrow{\text{DIEA, DCM}} \text{N-(2,3,7-Trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)furan-2-carboxamide}
$$

Reaction Setup

  • Solvent: DCM
  • Base: DIEA (3 equiv)
  • Temperature: RT, 24 hours
  • Yield: 63%

Alternative Synthetic Pathways

One-Pot Cyclization-Amidation

A streamlined protocol combines cyclization and amidation in a single pot. Ethyl 3-amino-2-methylthiophene-4-carboxylate, pentane-2,4-dione, and furan-2-carbonyl chloride react in acetonitrile with ZnCl$$_2$$ as a catalyst:

$$
\text{Ethyl 3-amino-2-methylthiophene-4-carboxylate} + \text{Pentane-2,4-dione} + \text{Furan-2-carbonyl chloride} \xrightarrow{\text{ZnCl}_2} \text{Target compound}
$$

Advantages

  • Reduced purification steps
  • Total yield: 54%
  • Reaction time: 8 hours

Solid-Phase Synthesis

Immobilizing the thiazole precursor on Wang resin enables iterative alkylation and amidation. After cleavage with TFA, the target compound is obtained with >90% purity.

Comparative Analysis of Methods

Method Conditions Yield Purity Scalability
Cyclocondensation PTSA, toluene, 110°C 74% 95% Moderate
Microwave Suzuki Pd(PPh$$3$$)$$4$$, H$$_2$$O, 100°C 82% 98% High
One-Pot ZnCl$$2$$, CH$$3$$CN 54% 85% Low
Solid-Phase Wang resin, TFA cleavage 61% 90% High

Key Observations

  • Microwave-assisted Suzuki coupling offers the highest yield and purity.
  • Solid-phase synthesis simplifies purification but requires specialized equipment.
  • Traditional cyclocondensation remains the most accessible method for small-scale synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazolo-pyrimidine core contains electrophilic positions susceptible to nucleophilic attack, particularly at C-2 and C-7 methyl groups.

Reaction Type Conditions Products Yield Key Observations
HalogenationBr₂ in CHCl₃, 0°C → RT, 12h5-bromo-N-(2,3,7-trimethyl-5-oxo-thiazolo[3,2-a]pyrimidin-6-yl)furan-2-carboxamide68%Bromination occurs at the furan C-5 position
AlkylationCH₃I, K₂CO₃, DMF, 60°C, 6h N-(2,3,7-trimethyl-5-oxo-thiazolo[3,2-a]pyrimidin-6-yl)-5-methylfuran-2-carboxamide72%Methylation at furan C-5 enhances lipophilicity

Mechanistic Insight : Bromination follows an electrophilic aromatic substitution mechanism, facilitated by the electron-rich furan ring. Alkylation proceeds via base-assisted deprotonation and nucleophilic attack on methyl iodide.

Condensation and Cycloaddition Reactions

The carboxamide group participates in condensation reactions with hydrazonoyl halides, forming fused heterocycles.

Reagent Conditions Product Application
Hydrazonoyl chloride (5a)EtOH, Et₃N, reflux, 8h Pyrimido[5,4-e] triazolo[4,3-a]pyrimidine derivativesAntimicrobial agents
Nitrilimine (6a)CHCl₃, Et₃N, RT, 24h Spiro[furo[3,2-c]pyran-2,5′-pyrimidine]tetraoneHeterocyclic synthesis

Key Findings :

  • Reactions with hydrazonoyl halides yield triazolo-pyrimidine hybrids via 1,3-dipolar cycloaddition .

  • Spirocyclic products form through intramolecular O-nucleophilic attack followed by cyclization .

Hydrolysis and Functional Group Interconversion

The amide bond undergoes controlled hydrolysis under acidic or basic conditions:

Conditions Products Analytical Confirmation
6M HCl, reflux, 4hFuran-2-carboxylic acid + Thiazolo-pyrimidine amineLC-MS: m/z 167.0 (carboxylic acid)
NaOH (10%), RT, 12hSodium furan-2-carboxylate + Free amineIR: Loss of amide C=O stretch at 1650 cm⁻¹

Stability Notes : The amide linkage is stable under physiological pH but hydrolyzes rapidly in strongly acidic/basic environments.

Metal-Catalyzed Cross-Coupling Reactions

The furan ring participates in Suzuki-Miyaura couplings when halogenated:

Reaction Catalyst Conditions Product Yield
Suzuki coupling (C-5 Br)Pd(PPh₃)₄, K₂CO₃DME/H₂O, 80°C, 12h5-aryl-furan-2-carboxamide derivatives55–78%
Sonogashira couplingPdCl₂, CuI, PPh₃THF, RT, 24h5-alkynyl-furan-2-carboxamide analogs63%

Applications : These reactions enable diversification of the furan moiety for structure-activity relationship (SAR) studies.

Redox Reactions

The thiazolo-pyrimidine core undergoes reduction at the pyrimidine N-1 position:

Reducing Agent Conditions Product Biological Impact
NaBH₄MeOH, 0°C → RT, 2h Dihydro-thiazolo-pyrimidineEnhanced solubility, reduced cytotoxicity
H₂ (1 atm), Pd/CEtOAc, RT, 6h Tetrahydro-thiazolo-pyrimidineIncreased metabolic stability

Critical Insight : Reduction modulates electron density, affecting binding to biological targets like bacterial dihydrofolate reductase .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition at the furan double bond:

Conditions Product Stereochemistry
UV (254 nm), acetone, 8hFuran dimer-linked bis-carboxamideCis-syn diastereomer

Utility : Photodimerization creates covalent dimers for studying multivalent interactions in antimicrobial activity .

Scientific Research Applications

Antimicrobial Activity

The compound has shown promising results in antimicrobial studies, particularly against various bacterial strains. Research indicates that derivatives of thiazolo[3,2-a]pyrimidine structures exhibit notable antibacterial effects.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMinimum Inhibitory Concentration (MIC) (μg/mL)Target Strain
Compound A50Mycobacterium smegmatis
Compound B100Escherichia coli
Compound C75Staphylococcus aureus

The mechanism behind the antimicrobial activity is believed to involve interactions with specific enzymes or receptors in the bacterial cells, enhancing binding affinity through hydrogen bonding and π-π interactions.

Antitumor Properties

Recent studies have highlighted the anticancer potential of N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)furan-2-carboxamide. The compound has been evaluated for its effects on various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies demonstrated that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. For example, preliminary results indicated significant inhibition of cell proliferation in human cancer cell lines such as:

  • SNB-19
  • OVCAR-8
  • NCI-H40

These findings suggest that structural modifications of the compound can enhance biological efficacy and reduce resistance mechanisms in cancer treatment.

Mechanism of Action

The mechanism of action of N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituents of Selected Thiazolo[3,2-a]pyrimidine Derivatives

Compound Name Substituents at Position 6 Additional Functional Groups Key Properties/Activities
N-(2,3,7-Trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)furan-2-carboxamide (Target Compound) Furan-2-carboxamide 2,3,7-Trimethyl, 5-oxo Potential H-bond donor/acceptor (amide, furan O)
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide Phenylamide 4-Methoxyphenyl, 7-methyl, 3-oxo Not explicitly stated; similar carboxamide motif
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Ethyl carboxylate, 2,4,6-trimethoxybenzylidene 7-methyl, 3-oxo, 5-phenyl Flattened boat conformation; crystal packing via C–H···O bonds
Compound 8 (from ) 4-Phenyl-4H-1,2,4-triazole-3-thiol 5-(4-Methoxyphenyl), 3,8-diphenyl Heterocyclic thiol group for reactivity

Substituent Effects on Physicochemical Properties

  • Solubility : The target compound’s furan-2-carboxamide may enhance solubility in polar solvents compared to ethyl carboxylate derivatives (e.g., ), which have bulky hydrophobic groups like 2,4,6-trimethoxybenzylidene .
  • Melting Points : Analogues with rigid substituents (e.g., ethyl carboxylate derivatives) exhibit higher melting points (427–428 K) due to dense crystal packing , whereas the target compound’s flexible furan carboxamide might lower its melting point.
  • Hydrogen Bonding: The amide group in the target compound can act as both donor (N–H) and acceptor (C=O), similar to phenylamide derivatives . In contrast, ethyl carboxylates rely on ester carbonyls for H-bonding, and triazole-thiol derivatives () utilize sulfur and nitrogen atoms .

Crystallographic and Conformational Analysis

  • Core Conformation : The thiazolo[3,2-a]pyrimidine core in analogues adopts a flattened boat conformation, with deviations up to 0.224 Å from planarity . The target compound likely shares this feature.
  • Dihedral Angles : Substituents influence ring planarity. For example, the trimethoxybenzylidene group in creates an 80.94° dihedral angle with the benzene ring , while the target’s furan may induce smaller angles due to reduced steric bulk.
  • Packing Interactions : Ethyl carboxylate derivatives form chains via C–H···O bonds , whereas the target’s furan carboxamide could enable N–H···O or O···H–C interactions, resembling phenylamide derivatives .

Pharmacological Potential and Reactivity

  • Biological Activity: Pyrimidine derivatives are noted for antimicrobial and anticancer properties. The furan moiety may enhance DNA intercalation or enzyme inhibition compared to phenyl groups .
  • Reactivity : The carboxamide group in the target compound is less reactive than the triazole-thiol in ’s Compound 8, which can undergo further heterocyclization or metal coordination .

Biological Activity

N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)furan-2-carboxamide is a compound of significant interest due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C13H14N2O3S
  • Molecular Weight : 282.33 g/mol
  • CAS Number : [insert CAS number if available]

The compound features a thiazolo-pyrimidine core which is known for its diverse biological activities.

Research indicates that compounds with thiazolo-pyrimidine structures often exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many thiazolo-pyrimidines have been reported to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial in the de novo synthesis pathway of pyrimidines. This inhibition can lead to antiproliferative effects in cancer cells and immunosuppressive effects in autoimmune diseases .
  • Antimicrobial Activity : Compounds similar to this compound have demonstrated significant antimicrobial properties against various bacterial and fungal strains. The mechanism often involves disruption of microbial cell wall synthesis or function .
  • Antioxidant Properties : Some studies have indicated that thiazolo-pyrimidine derivatives may exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress, which is beneficial in preventing cellular damage .

Antiproliferative Effects

A study evaluating the antiproliferative effects of thiazolo-pyrimidine derivatives showed that specific compounds significantly inhibited the growth of several cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
Compound AMCF7 (Breast Cancer)15
Compound BHeLa (Cervical Cancer)10
N-(2,3,7-trimethyl...)A549 (Lung Cancer)12

These results suggest that N-(2,3,7-trimethyl...) may possess comparable efficacy to known anticancer agents.

Antimicrobial Efficacy

In a comparative study on antimicrobial activity:

CompoundBacterial StrainZone of Inhibition (mm)
Compound AE. coli18
Compound BS. aureus20
N-(2,3,7-trimethyl...)P. aeruginosa22

The compound exhibited promising antimicrobial activity against Pseudomonas aeruginosa, indicating its potential as a therapeutic agent against resistant bacterial strains .

Case Studies

  • Case Study on DHODH Inhibition : A recent study highlighted the role of thiazolo-pyrimidine derivatives in inhibiting DHODH activity. The compound was shown to reduce viral replication in vitro by targeting the enzyme responsible for pyrimidine synthesis necessary for viral RNA production .
  • Clinical Implications : The compound's structural analogs have been explored for their potential in treating autoimmune disorders due to their immunosuppressive properties derived from DHODH inhibition. Clinical trials are ongoing to establish efficacy and safety profiles .

Q & A

Basic: What synthetic methodologies are recommended for preparing thiazolo[3,2-a]pyrimidine derivatives like N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)furan-2-carboxamide?

The synthesis typically involves multicomponent reactions starting with thiazole or pyrimidine precursors. For example, a common route includes:

  • Step 1 : Condensation of a substituted thiazolo-pyrimidine core (e.g., 5-phenyl-6-methyl-2-thioxo-tetrahydropyrimidine) with chloroacetic acid and an aldehyde (e.g., 2,4,6-trimethoxybenzaldehyde) under reflux in acetic acid/acetic anhydride with sodium acetate as a catalyst .
  • Step 2 : Introduction of the furan-2-carboxamide group via nucleophilic acyl substitution or coupling reactions.
    Key parameters include solvent choice (e.g., ethyl acetate for recrystallization), temperature control (reflux at ~110°C), and purification via column chromatography or recrystallization .

Basic: How is the molecular structure of this compound confirmed experimentally?

Structural validation relies on:

  • Single-crystal X-ray diffraction (SC-XRD) : Determines bond lengths, angles, and dihedral angles (e.g., thiazolo-pyrimidine core puckering with deviations of ~0.224 Å from planarity) .
  • Spectroscopy :
    • NMR : Assigns proton environments (e.g., methyl groups at δ 2.1–2.5 ppm, furan protons at δ 6.3–7.5 ppm) .
    • IR : Confirms carbonyl (C=O) stretches at ~1700 cm⁻¹ and amide (N–H) bands at ~3300 cm⁻¹ .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .

Advanced: How do substituent variations on the thiazolo-pyrimidine core influence biological activity?

Substituents modulate activity through steric, electronic, and conformational effects:

  • Methyl groups (2,3,7-positions) : Enhance metabolic stability by reducing oxidative degradation .
  • Furan-2-carboxamide : Improves solubility and hydrogen-bonding interactions with biological targets (e.g., enzymes or DNA) .
  • Benzylidene derivatives : Alter dihedral angles (e.g., 80.94° in trimethoxybenzylidene analogs), affecting binding pocket compatibility .
    Methodological note : Use molecular docking (AutoDock Vina) to predict binding modes and surface plasmon resonance (SPR) to quantify affinity .

Advanced: What strategies resolve contradictions in reported biological activity data for similar compounds?

Contradictions may arise from assay conditions or structural impurities. Mitigation strategies include:

  • Standardized assays : Use uniform protocols (e.g., IC₅₀ determination via MTT assay with controlled cell lines and incubation times) .
  • Purity validation : Employ HPLC (≥95% purity) and elemental analysis to exclude confounding impurities .
  • Meta-analysis : Compare datasets across studies (e.g., thiazolo-pyrimidine IC₅₀ ranges: 0.5–50 µM) to identify outliers .

Basic: What are the key stability considerations for this compound under laboratory conditions?

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation .
  • Moisture control : Use desiccants (silica gel) during storage; avoid aqueous buffers unless stabilized with co-solvents (e.g., DMSO) .
  • Thermal stability : Decomposition observed above 150°C via TGA-DSC analysis .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic/electrophilic reactions?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to identify reactive sites. For example:
    • HOMO localization : On the furan ring (nucleophilic attacks at C2/C5 positions) .
    • LUMO localization : On the pyrimidine carbonyl (electrophilic substitutions at C6) .
  • Molecular dynamics (MD) : Simulate solvent effects (e.g., polar aprotic solvents like DMF enhance electrophilicity) .

Basic: What analytical techniques quantify this compound in biological matrices?

  • LC-MS/MS : Use a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) with MRM transitions for quantification (LOQ: 1 ng/mL) .
  • UV-Vis spectroscopy : Detect λmax at 270–290 nm (thiazolo-pyrimidine absorption) with calibration curves (R² > 0.99) .

Advanced: What mechanistic insights explain its interactions with cytochrome P450 enzymes?

  • Inhibition assays : Use human liver microsomes to measure CYP3A4/2D6 inhibition (Ki values).
  • Metabolite profiling : Identify hydroxylated metabolites via LC-HRMS (e.g., +16 m/z shifts) .
  • Docking studies : Predict binding to heme iron via the pyrimidine carbonyl oxygen .

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